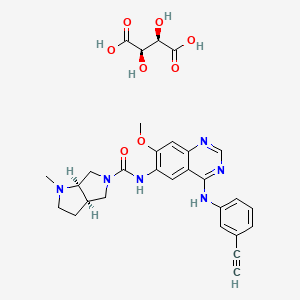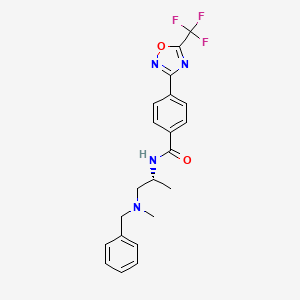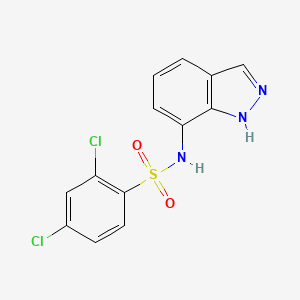
Anticancer agent 70
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 70 is a compound that has shown significant promise in the field of oncology. It is designed to target and inhibit specific pathways involved in cancer cell proliferation and survival. This compound has been the subject of extensive research due to its potential to offer a more effective and less toxic alternative to traditional chemotherapy agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 70 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with the preparation of a core structure, followed by functionalization to introduce various substituents that enhance its anticancer activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance production efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 70 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions. Substitution reactions may need catalysts or specific solvents to achieve high yields.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield ketones or aldehydes, reduction can produce alcohols, and substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Anticancer agent 70 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers use it to investigate cellular processes and pathways involved in cancer progression.
Medicine: The compound is being explored for its potential to treat various types of cancer, including breast, lung, and colon cancers.
Industry: It is used in the development of new anticancer drugs and formulations, contributing to the advancement of pharmaceutical technologies.
Mécanisme D'action
The mechanism of action of Anticancer agent 70 involves targeting specific molecular pathways that are crucial for cancer cell survival. It binds to key proteins and enzymes, inhibiting their activity and leading to the disruption of cellular processes such as DNA replication, repair, and apoptosis. The compound may also interfere with signaling pathways that promote cancer cell proliferation and metastasis, ultimately leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Camptothecin: A natural product that inhibits topoisomerase I, leading to DNA damage and cell death.
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, disrupting replication and transcription.
Methotrexate: An antifolate that inhibits dihydrofolate reductase, blocking DNA synthesis.
Uniqueness
Anticancer agent 70 is unique in its ability to selectively target cancer cells while sparing normal cells, reducing the risk of side effects commonly associated with traditional chemotherapy. Its novel mechanism of action and high specificity make it a promising candidate for further development and clinical trials.
Propriétés
Formule moléculaire |
C13H9Cl2N3O2S |
|---|---|
Poids moléculaire |
342.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-(1H-indazol-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H9Cl2N3O2S/c14-9-4-5-12(10(15)6-9)21(19,20)18-11-3-1-2-8-7-16-17-13(8)11/h1-7,18H,(H,16,17) |
Clé InChI |
URDFXYJXTZQRSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12404226.png)
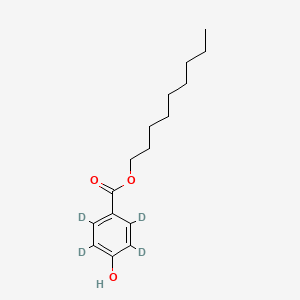
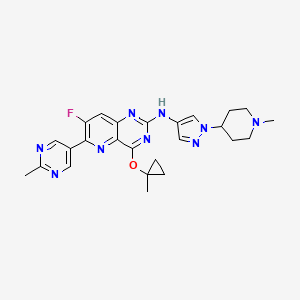

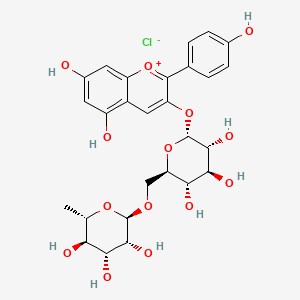
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12404263.png)
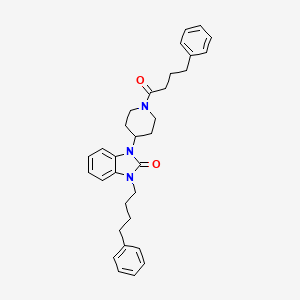

![2-[[5-Chloro-2-(1,3-thiazol-2-ylmethylamino)pyrimidin-4-yl]amino]-6-fluorobenzamide](/img/structure/B12404279.png)
